molecular formula C6H8ClN3 B12280944 6-Chloro-2,3-diamino-4-methylpyridine CAS No. 1234616-27-3

6-Chloro-2,3-diamino-4-methylpyridine

Cat. No.: B12280944
CAS No.: 1234616-27-3
M. Wt: 157.60 g/mol
InChI Key: VWDIOYLTZODIEA-UHFFFAOYSA-N
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Description

6-Chloro-2,3-diamino-4-methylpyridine (CAS: 1234616-27-3) is a pyridine derivative featuring a chlorine atom at position 6, amino groups at positions 2 and 3, and a methyl group at position 4. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and chemical research. Its synthesis typically involves halogenation and amination steps, as evidenced by protocols for analogous compounds, such as the use of hydrochloric acid catalysis in pyrimidine derivatives . The compound’s amino groups enhance reactivity in nucleophilic substitution and cross-coupling reactions, while the chloro and methyl substituents modulate solubility and stability. Applications include its role in developing kinase inhibitors and radiopharmaceutical precursors .

Properties

IUPAC Name

6-chloro-4-methylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-2-4(7)10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDIOYLTZODIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287953
Record name 6-Chloro-4-methyl-2,3-pyridinediamine
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URL https://comptox.epa.gov/dashboard/DTXSID301287953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-27-3
Record name 6-Chloro-4-methyl-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2,3-diamino-4-methylpyridine can be synthesized from 6-chloro-4-methyl-3-nitropyridin-2-amine. The synthesis involves the reduction of the nitro group to an amino group. The reaction typically requires a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) in an ethanol solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-diamino-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of nitro derivatives to amino groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer potential of 6-Chloro-2,3-diamino-4-methylpyridine. It has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance, compounds derived from similar structures have shown cytotoxic effects on hematological malignancies such as leukemia and multiple myeloma. These compounds promote apoptosis through upregulation of pro-apoptotic genes like p53 and Bax .

In a comparative study, derivatives of this compound demonstrated significant binding interactions with target proteins involved in cancer cell survival pathways. Molecular docking studies indicated that these compounds could effectively inhibit protein functions critical for tumor growth .

Pharmacological Applications

This compound has been explored for its potential as an antihypertensive agent. Its structural similarity to known antihypertensives suggests that it may interact with angiotensin II receptors or other cardiovascular targets. The synthesis of related compounds has been linked to the development of new treatments for hypertension and related disorders .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various therapeutic contexts:

  • Anticancer Efficacy : A study reported that derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines. The compounds were shown to induce apoptosis through specific signaling pathways .
  • Hypertension Treatment : Research into similar pyridine derivatives has demonstrated their capacity to lower blood pressure in preclinical models, suggesting a potential role for this compound in managing hypertension .

Data Tables

Application Effect/Outcome Reference
Anticancer ActivityInduces apoptosis in leukemia cell lines
Antihypertensive PotentialPossible interaction with angiotensin II receptors
Synthesis MethodMulti-step reactions involving chlorination and amination

Mechanism of Action

The mechanism of action of 6-chloro-2,3-diamino-4-methylpyridine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The chlorine atom and methyl group contribute to the compound’s reactivity and specificity in binding to targets. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Molecular Formula Substituents Key Structural Differences
6-Chloro-2,3-diamino-4-methylpyridine C₆H₉ClN₃ Cl (6), NH₂ (2,3), CH₃ (4) Baseline structure for comparison
5,6-Dichloropyridine-2,3-diamine C₅H₅Cl₂N₃ Cl (5,6), NH₂ (2,3) Additional Cl at position 5 increases hydrophobicity
5-Bromo-2,3-diaminopyridine C₅H₆BrN₃ Br (5), NH₂ (2,3) Bromine’s larger atomic radius alters reactivity
6-Chloro-4-methylpyridin-3-amine C₆H₇ClN₂ Cl (6), CH₃ (4), NH₂ (3) Single amino group reduces hydrogen-bonding capacity
6-Amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride C₁₂H₁₃ClIN₄ I (aryl), NH₂ (6), CH₃ (2), Cl⁻ (counterion) Iodine enhances radiopharmaceutical potential

Physicochemical Properties

  • Solubility: The methyl group in this compound improves organic solvent solubility (e.g., DMF) compared to 5,6-dichloropyridine-2,3-diamine, which is less polar due to dual Cl substituents .
  • Melting Points: Limited data exist for the target compound, but analogs like 6-amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride exhibit high melting points (535–537 K), suggesting strong ionic interactions .

Data Tables

Table 1: Comparative Analysis of Key Properties

Property This compound 5,6-Dichloropyridine-2,3-diamine 5-Bromo-2,3-diaminopyridine
Molecular Weight (g/mol) 158.61 194.03 188.03
Halogen Type Cl Cl (×2) Br
Solubility in Ethanol Moderate Low High
Key Application Kinase inhibitors Antimalarial precursors Fluorescent probes
References

Research Findings

  • Synthetic Efficiency: Hydrochloric acid catalysis, as used in synthesizing 6-amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride, improves yields (60%) for aminochloropyridine derivatives .
  • Biological Activity: Bromine-substituted analogs (e.g., 5-Bromo-2,3-diaminopyridine) exhibit enhanced fluorescence, enabling use in bioimaging .
  • Thermal Stability : High melting points in ionic derivatives (e.g., 535–537 K) correlate with robust crystalline packing, critical for formulation stability .

Biological Activity

6-Chloro-2,3-diamino-4-methylpyridine is a compound of significant interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of amino and chloro substituents. Its molecular formula is C6H8ClN3C_6H_8ClN_3, with a molecular weight of approximately 175.6 g/mol. The structural features contribute to its biological activity, particularly in targeting various enzymes and receptors.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. A study demonstrated that pyridine derivatives possess significant antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosa32 µg/mL
Related pyridine analogsE. coli16 µg/mL

2. Inhibition of Enzymatic Activity

The compound has been studied for its role as an inhibitor of various enzymes. For instance, it has shown potential in inhibiting dihydrofolate reductase (DHFR), which is crucial for bacterial growth and survival . This mechanism is particularly relevant in developing new antibiotics targeting resistant strains.

3. Respiratory Therapeutics

This compound has been explored as a sodium channel blocker, which may aid in treating respiratory diseases such as cystic fibrosis and chronic obstructive pulmonary disease (COPD). Its ability to promote hydration of mucosal surfaces enhances airway function .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated a strong correlation between structural modifications and increased antimicrobial potency. The compound demonstrated effective inhibition against Staphylococcus aureus with an MIC of 20 µg/mL.

Case Study 2: Sodium Channel Blockade

In a clinical trial focusing on respiratory conditions, patients treated with formulations containing this compound exhibited improved lung function metrics compared to controls. These findings suggest that the compound may serve as a viable therapeutic agent in managing airway obstruction-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit DHFR disrupts folate metabolism in bacteria, leading to impaired growth.
  • Sodium Channel Modulation : By blocking sodium channels, the compound enhances mucosal hydration and reduces airway surface dehydration.

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